molecular formula C27H27N3O3S B2382116 4-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-tosylquinoline CAS No. 895648-36-9

4-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-tosylquinoline

Cat. No.: B2382116
CAS No.: 895648-36-9
M. Wt: 473.59
InChI Key: WWGIDZNXABNZMQ-UHFFFAOYSA-N
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Description

The compound “4-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-tosylquinoline” is a derivative of piperazine, which is a class of organic compounds containing a piperazine functional group . Piperazine derivatives have been studied for their potential therapeutic applications, particularly as ligands for alpha1-adrenergic receptors . These receptors are a major therapeutic target for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .


Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Fluorescence Microscopy in Biological Studies

A study involved synthesizing "long-chain" 1-(2-methoxyphenyl)piperazine derivatives with environment-sensitive fluorescent moieties for high-affinity targeting of 5-HT1A receptors. One derivative exhibited very high affinity for the 5-HT1A receptor, significant fluorescence emission in CHCl3, and negligible fluorescence in aqueous solutions, making it a potential candidate for visualizing 5-HT1A receptors in CHO cells using fluorescence microscopy (Lacivita et al., 2009).

Crystal Structure Analysis

The crystal structures of 1-aryl-4-(biarylmethylene)piperazines, structurally related to adoprazine, were analyzed. The study of compound II showed C-H⋯O short contact, leading to the formation of a one-dimensional network, providing insights into the structural arrangement and potential applications in molecular engineering (Ullah & Altaf, 2014).

Antimicrobial Research

New 1,2,4-Triazole derivatives, including those synthesized from reactions involving various primary amines with 4-methoxybenzaldehyde and morpholine or methyl piperazine, were screened for antimicrobial activities. Some derivatives exhibited good or moderate activities against tested microorganisms, suggesting potential applications in developing new antimicrobial agents (Bektaş et al., 2007).

Cancer Research and Antioxidant Studies

Berberine derivatives bearing 4-Aryl-1-Piperazine moieties were synthesized and screened for their antioxidant potency and anticancer activities against cervical cancer cell lines. Several compounds demonstrated significant antioxidant potency and anticancer activity, highlighting the potential for developing new therapeutic agents (Mistry, Keum, & Kim, 2015).

Mechanism of Action

Target of Action

The primary target of 4-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-tosylquinoline is the alpha1-adrenergic receptor (α1-AR) . This receptor is a class of G-protein-coupled receptors (GPCRs) and has three different subtypes: α1A-, α1B-, and α1D-ARs . The primary function of AR is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its target, the alpha1-adrenergic receptor, by binding to it. This interaction results in the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders . The compound showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM .

Biochemical Pathways

The alpha1-adrenergic receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The activation or blockade of these receptors affects the biochemical pathways associated with these neurotransmitters, leading to various downstream effects.

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties were identified through in silico docking and molecular dynamics simulations . These properties impact the bioavailability of the compound, making it a promising lead compound .

Result of Action

The result of the compound’s action is the potential treatment of various neurological conditions. This is due to the significant role of alpha1-adrenergic receptors in these conditions .

Future Directions

The future directions for research on “4-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-tosylquinoline” and similar compounds likely involve further exploration of their therapeutic potential, particularly as ligands for alpha1-adrenergic receptors . This could involve further in vitro and in vivo studies to evaluate their efficacy and safety in the treatment of various disorders.

Properties

IUPAC Name

4-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(4-methylphenyl)sulfonylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O3S/c1-20-11-13-21(14-12-20)34(31,32)26-19-28-23-8-4-3-7-22(23)27(26)30-17-15-29(16-18-30)24-9-5-6-10-25(24)33-2/h3-14,19H,15-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGIDZNXABNZMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCN(CC4)C5=CC=CC=C5OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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